molecular formula C11H20N4O2 B2696477 tert-butyl (5-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate CAS No. 2226033-92-5

tert-butyl (5-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B2696477
CAS No.: 2226033-92-5
M. Wt: 240.307
InChI Key: HYOMBDTZUACWAI-UHFFFAOYSA-N
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Description

tert-butyl (5-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an amino group, and a pyrazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-amino-1-propan-2-ylpyrazol-3-yl)carbamate typically involves multiple steps. One common method starts with the preparation of 5-amino-1-propan-2-ylpyrazole, which is then reacted with tert-butyl chloroformate to form the desired carbamate. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-(5-amino-1-propan-2-ylpyrazol-3-yl)carbamate may involve large-scale batch reactions. The process typically includes the use of automated reactors to control temperature and pressure, ensuring consistent product quality. The purification of the final product is usually achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (5-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, dihydropyrazole derivatives, and various substituted carbamates .

Scientific Research Applications

tert-butyl (5-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(5-amino-1-propan-2-ylpyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(5-amino-1-methylpyrazol-3-yl)carbamate
  • Tert-butyl N-(5-amino-1-ethylpyrazol-3-yl)carbamate
  • Tert-butyl N-(5-amino-1-isopropylpyrazol-3-yl)carbamate

Uniqueness

tert-butyl (5-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate is unique due to the presence of the propan-2-yl group, which can influence its steric and electronic properties. This can result in different reactivity and binding characteristics compared to similar compounds .

Properties

IUPAC Name

tert-butyl N-(5-amino-1-propan-2-ylpyrazol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-7(2)15-8(12)6-9(14-15)13-10(16)17-11(3,4)5/h6-7H,12H2,1-5H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOMBDTZUACWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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